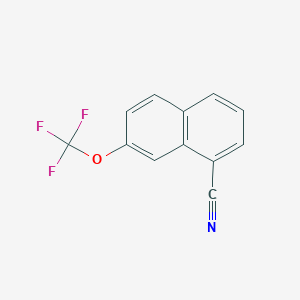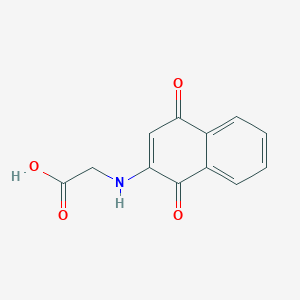
N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are secondary metabolites found in various plants and have been used in traditional medicine for treating numerous diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid typically involves the reaction of naphthoquinone derivatives with amino acids. One common method involves the reaction of 1,4-naphthoquinone with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. Microwave-assisted synthesis and ultrasound irradiation have also been explored to enhance reaction yields and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential as an antitumoral agent, showing promise in preclinical evaluations.
Industry: Utilized in the development of solid-state fluorescence materials
Wirkmechanismus
The compound exerts its effects primarily through redox mechanisms. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell apoptosis, making the compound effective against cancer cells. Additionally, the compound can inhibit specific signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial and antitumoral properties.
2-Amino-1,4-naphthoquinone: Similar structure with an amino group, used in various biological studies.
3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzoic acid: Another derivative with dual fluorescence properties
Uniqueness
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid is unique due to its combination of the naphthoquinone core with an amino acid moiety, which enhances its solubility and biological activity. Its ability to generate ROS and inhibit specific signaling pathways makes it a promising candidate for further research in cancer therapy .
Eigenschaften
CAS-Nummer |
57413-99-7 |
|---|---|
Molekularformel |
C12H9NO4 |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
2-[(1,4-dioxonaphthalen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C12H9NO4/c14-10-5-9(13-6-11(15)16)12(17)8-4-2-1-3-7(8)10/h1-5,13H,6H2,(H,15,16) |
InChI-Schlüssel |
JBLAYIBZIRMMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


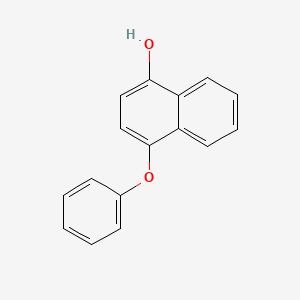
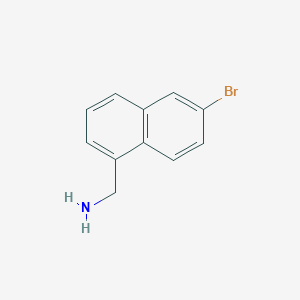
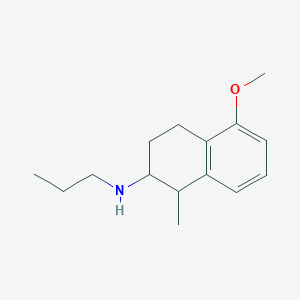
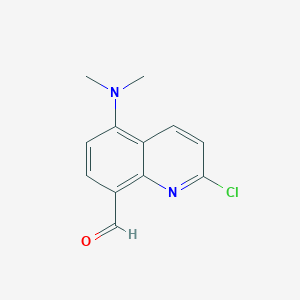
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)




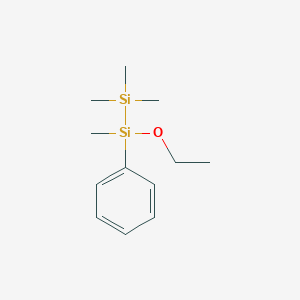
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
